2-(Aminomethyl)-5-methylpyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines possess aromatic ring structures containing two nitrogen atoms and are known for their diverse biological activities []. The presence of the amine functional group (NH2) and the methyl groups (CH3) in 2-(Aminomethyl)-5-methylpyrazine might influence its reactivity and potential interactions with other molecules.
Several chemical suppliers offer 2-(Aminomethyl)-5-methylpyrazine, suggesting its accessibility for research purposes. This could facilitate studies exploring its potential applications.
Given the limited information on specific research applications, here are some potential areas for further exploration:
2-(Aminomethyl)-5-methylpyrazine is a heterocyclic organic compound characterized by its pyrazine ring structure with an aminomethyl group and a methyl substituent. Its molecular formula is CHN, and it has a molecular weight of approximately 123.159 g/mol . This compound is notable for its potential applications in pharmaceuticals and chemical synthesis, particularly due to its ability to interact with biological systems.
These reactions are significant in synthetic organic chemistry, allowing for the development of more complex molecules.
2-(Aminomethyl)-5-methylpyrazine exhibits notable biological activity, particularly as a transcription inhibitor. It binds to the polymerase binding site of RNA polymerase, effectively inhibiting transcription processes within cells . This mechanism suggests potential applications in cancer therapy and other areas where modulation of gene expression is beneficial.
Additionally, its pharmacokinetic properties indicate high gastrointestinal absorption, although it is not a blood-brain barrier permeant .
Several methods have been developed for synthesizing 2-(Aminomethyl)-5-methylpyrazine:
These synthetic routes are crucial for producing this compound for research and industrial applications.
The applications of 2-(Aminomethyl)-5-methylpyrazine are diverse:
Interaction studies involving 2-(Aminomethyl)-5-methylpyrazine focus on its binding affinity to RNA polymerase and other biomolecular targets. These studies are essential for understanding its mechanism of action and potential side effects when used therapeutically. Additionally, its interactions with various enzymes could reveal insights into metabolic pathways affected by this compound.
Several compounds share structural similarities with 2-(Aminomethyl)-5-methylpyrazine. Here are some notable examples:
| Compound Name | Chemical Formula | Similarity Index |
|---|---|---|
| 5-Methylpyrazin-2-amine | CHN | 0.97 |
| 2-Amino-3-methylpyrazine | CHN | 0.92 |
| 3-Aminopyrazine | CHN | 0.87 |
| 2-Aminopyridine | CHN | 0.81 |
| 4-Amino-3-methylpyridine | CHN | 0.79 |
The uniqueness of 2-(Aminomethyl)-5-methylpyrazine lies in its specific amino and methyl substituents on the pyrazine ring, which contribute to its distinct biological activity compared to other similar compounds.
Corrosive;Acute Toxic